molecular formula C13H18O2 B14837936 4-(Cyclopropylmethyl)-3-isopropoxyphenol

4-(Cyclopropylmethyl)-3-isopropoxyphenol

Cat. No.: B14837936
M. Wt: 206.28 g/mol
InChI Key: PWHUAUBHCVITBU-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethyl)-3-isopropoxyphenol is an organic compound characterized by a phenolic structure with a cyclopropylmethyl and an isopropoxy group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethyl)-3-isopropoxyphenol typically involves the protection of phenols using the cyclopropylmethyl group. One common method involves the use of (bromomethyl)cyclopropane as a synthetic building block . The reaction conditions often require the presence of a base such as sodium hydroxide and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The specific conditions would depend on the desired purity and application of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethyl)-3-isopropoxyphenol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as sodium hypobromite.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: The phenolic hydroxyl group can be substituted with other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Sodium hypobromite in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated phenols.

Scientific Research Applications

4-(Cyclopropylmethyl)-3-isopropoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethyl)-3-isopropoxyphenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the cyclopropylmethyl group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethyl Phenol: Similar structure but lacks the isopropoxy group.

    Isopropoxy Phenol: Similar structure but lacks the cyclopropylmethyl group.

    Cyclopropylmethyl Isopropyl Ether: Similar functional groups but different core structure.

Uniqueness

4-(Cyclopropylmethyl)-3-isopropoxyphenol is unique due to the combination of the cyclopropylmethyl and isopropoxy groups on the phenolic ring.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

4-(cyclopropylmethyl)-3-propan-2-yloxyphenol

InChI

InChI=1S/C13H18O2/c1-9(2)15-13-8-12(14)6-5-11(13)7-10-3-4-10/h5-6,8-10,14H,3-4,7H2,1-2H3

InChI Key

PWHUAUBHCVITBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)O)CC2CC2

Origin of Product

United States

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